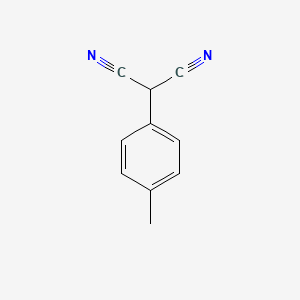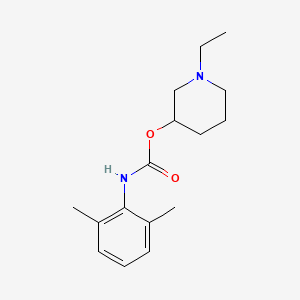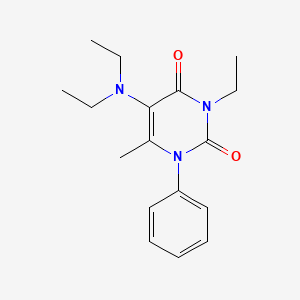
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is an organic compound with the molecular formula C8H12O4 It is a cyclic peroxide and is known for its unique structure, which includes two peroxide groups within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include low temperatures to stabilize the peroxide groups and prevent decomposition.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of stabilizers and inhibitors is common to prevent unwanted side reactions and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of more stable oxygen-containing compounds.
Reduction: Reduction of the peroxide groups can yield alcohols or other reduced species.
Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its peroxide structure.
Industry: It is used in the production of polymers and other materials where controlled oxidation is required.
Mechanism of Action
The mechanism by which 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione exerts its effects is primarily through its peroxide groups. These groups can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that interact with ROS, leading to oxidative stress or other biochemical changes.
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-1,2-dioxane: Similar in structure but lacks the peroxide groups.
1,4-Dioxane-2,5-dione, 3,6-dimethyl-: Another cyclic peroxide with different substituents.
1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Contains multiple peroxide groups but in a different arrangement.
Uniqueness
4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is unique due to its specific arrangement of peroxide groups within a six-membered ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
37749-63-6 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4,4,6,6-tetramethyldioxane-3,5-dione |
InChI |
InChI=1S/C8H12O4/c1-7(2)5(9)8(3,4)12-11-6(7)10/h1-4H3 |
InChI Key |
UEQAJYHQTVEWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(OOC1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Ethyl-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14679356.png)



![N-[(4-Nitrophenyl)carbamoyl]acetamide](/img/structure/B14679380.png)



